N-(4-(1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
Scientific Research Applications
Molecular Structures and Synthesis
- Sahin et al. (2011) synthesized compounds related to N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide and determined their crystal and molecular structures using various methods including single-crystal X-ray diffraction. They also performed density functional method (DFT) studies for molecular geometries in the ground state, providing insights into the structural aspects of these compounds Sahin et al., 2011.
Structural Characterization and Synthesis Techniques
- Milovanović et al. (2019) explored the structural characterization of benzoyl-1H-pyrazole derivatives obtained in lemon juice medium. This research provides an understanding of the synthesis of these derivatives under eco-friendly conditions and could have implications for similar compounds like N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Milovanović et al., 2019.
Crystal Structure Analysis
- Liu et al. (2005) described the crystal structure of a compound closely related to N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. Their work in analyzing the crystal structure of such compounds contributes to the overall understanding of their molecular arrangement and properties Liu et al., 2005.
Cytotoxicity and Enzyme Inhibition
- Kucukoglu et al. (2016) investigated the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. This research is relevant for understanding the potential therapeutic applications of similar compounds, including N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Kucukoglu et al., 2016.
Antiproliferative Activities
- Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and tested their in vitro antiproliferative activities against various cell lines. This research could provide valuable insights into the potential use of N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide in medical applications Mert et al., 2014.
Fluorescent pH Sensors
- Bozkurt et al. (2018) explored the photo-physical properties of pyrazolines as potential “off-on-off” fluorescent pH sensors. This research might be applicable to N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, particularly in its use as a fluorescent sensor in various fields Bozkurt et al., 2018.
Carbonic Anhydrase Inhibition
- Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and investigated their inhibitory effects on carbonic anhydrase isoenzymes. This study adds to the understanding of how similar compounds, like N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, might function as enzyme inhibitors Bülbül et al., 2008.
Photophysical Investigation
- Khan (2020) conducted a multi-step synthesis and photophysical investigation of a novel pyrazoline heterocyclic chromophore. This research might be beneficial in understanding the photophysical properties of N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Khan, 2020.
Properties
IUPAC Name |
N-[4-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-32-23-14-11-19(15-24(23)33-2)22-16-21(17-9-12-20(13-10-17)27-34(3,30)31)26-28(22)25(29)18-7-5-4-6-8-18/h4-15,22,27H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYHBXNSFKQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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